molecular formula C26H17F4N3O2S B4790828 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

Cat. No. B4790828
M. Wt: 511.5 g/mol
InChI Key: IIZLDQALTFVQHG-UHFFFAOYSA-N
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Description

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material sciences. This compound is also known as BPTZ, and it has a unique molecular structure that makes it an interesting molecule to study.

Scientific Research Applications

BPTZ has been studied extensively for its potential applications in various fields, including medicinal chemistry, material sciences, and analytical chemistry. In medicinal chemistry, BPTZ has been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, BPTZ has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. In material sciences, BPTZ has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, BPTZ has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

Mechanism of Action

The mechanism of action of BPTZ is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cancer cells and the brain. In cancer cells, BPTZ has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In the brain, BPTZ has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BPTZ has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, BPTZ has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, BPTZ has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In the brain, BPTZ has been shown to inhibit the formation of amyloid-beta plaques, which can prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPTZ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it an attractive molecule for studying. Additionally, BPTZ has a unique molecular structure that makes it an interesting molecule to study in various fields. However, one limitation is that BPTZ is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, BPTZ has not been extensively studied in vivo, which limits its potential applications in medicine.

Future Directions

There are several future directions for the study of BPTZ. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of BPTZ and its interactions with specific enzymes and proteins. In material sciences, BPTZ could be used as a building block for the synthesis of new MOFs with unique properties. Finally, more research is needed to optimize the synthesis of BPTZ and to develop new methods for its purification and characterization.

properties

IUPAC Name

2-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F4N3O2S/c27-24(28)34-19-10-6-17(7-11-19)21-14-23(18-8-12-20(13-9-18)35-25(29)30)33(32-21)26-31-22(15-36-26)16-4-2-1-3-5-16/h1-15,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZLDQALTFVQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC(F)F)C5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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